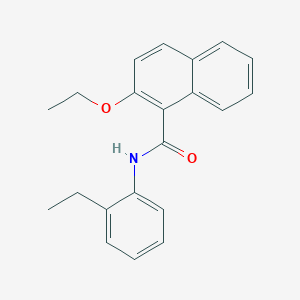
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide, also known as N-(2-ethylphenyl)-2-ethoxynaphthamide (NEPE), is a chemical compound that has been widely studied for its potential applications in scientific research. NEPE belongs to the class of amides and is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Mécanisme D'action
The mechanism of action of NEPE is not fully understood. However, it has been suggested that NEPE may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, NEPE may reduce inflammation and pain.
Biochemical and Physiological Effects
NEPE has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. NEPE has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, NEPE has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
NEPE has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. NEPE is also relatively inexpensive compared to other compounds that have similar activities. However, NEPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, NEPE has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are many potential future directions for the study of NEPE. One direction is to investigate the potential applications of NEPE in the treatment of cancer and neurological disorders. Another direction is to investigate the mechanism of action of NEPE in more detail, in order to better understand its effects on inflammation and pain. Finally, future studies could investigate the potential use of NEPE in combination with other compounds to enhance its effects.
Méthodes De Synthèse
NEPE can be synthesized through a multistep reaction process. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-ethylphenylamine to form 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide(2-ethylphenyl)-2-naphthamide. The final step involves the reaction of this compound(2-ethylphenyl)-2-naphthamide with ethanol and hydrochloric acid to form NEPE. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
NEPE has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. NEPE has also been shown to have potential applications in the treatment of cancer and neurological disorders.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(2-ethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-3-15-9-6-8-12-18(15)22-21(23)20-17-11-7-5-10-16(17)13-14-19(20)24-4-2/h5-14H,3-4H2,1-2H3,(H,22,23) |
Clé InChI |
GWWUVEXEUMUIDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



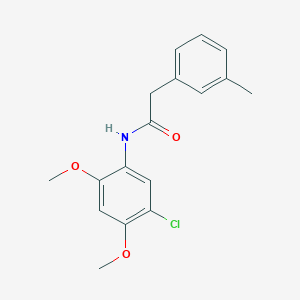

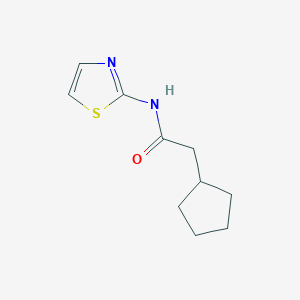
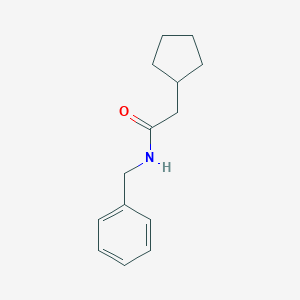
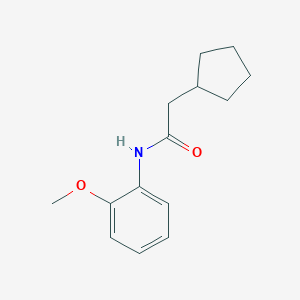
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)
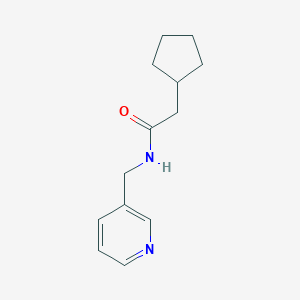
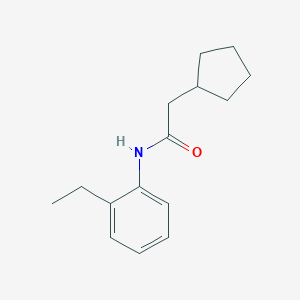

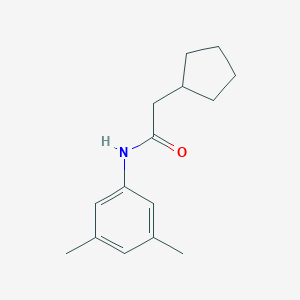

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)